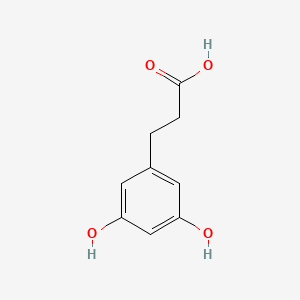

3-(3,5-Dihydroxyphenyl)propanoic acid

Descripción general

Descripción

3-(3,5-Dihydroxyphenyl)propanoic acid, also known as DHPPA, is a metabolite of alkylresorcinols . It was first identified in human urine and can be quantified in urine and plasma . It may serve as an alternative, equivalent biomarker of whole grain wheat intake .

Molecular Structure Analysis

The molecular formula of 3-(3,5-Dihydroxyphenyl)propanoic acid is C9H10O4 . The average mass is 182.173 Da and the monoisotopic mass is 182.057907 Da .

Physical And Chemical Properties Analysis

The density of 3-(3,5-Dihydroxyphenyl)propanoic acid is 1.4±0.1 g/cm³ . Its boiling point is 415.5±14.0 °C at 760 mmHg . The vapor pressure is 0.0±1.0 mmHg at 25°C . The enthalpy of vaporization is 70.5±3.0 kJ/mol . The flash point is 219.2±16.6 °C . The index of refraction is 1.620 . The molar refractivity is 45.8±0.3 cm³ .

Aplicaciones Científicas De Investigación

Biomarker of Whole Grain Wheat Intake

3-(3,5-Dihydroxyphenyl)propanoic acid is a metabolite of alkylresorcinols, first identified in human urine and can be quantified in urine and plasma. It may serve as an alternative, equivalent biomarker of whole grain wheat intake .

Lowering IL-6 Production

Dihydrocaffeic acid (DHCA), which has a similar structure to 3-(3,5-Dihydroxyphenyl)propanoic acid, is known to lower IL-6 production through down regulation of DNMT1 expression and inhibition of DNA methylation of the IL-6 gene in mice .

Building Block for Heterocyclic Compounds

3-(3,5-Dihydroxyphenyl)propanoic acid is a building block for heterocyclic compounds .

Substrate for o-Diphenolase

3-(3,5-Dihydroxyphenyl)propanoic acid may be used as a substrate for the o-diphenolase in microplate assays of serum and hemocyte supernatants from QXR3 and wild type oysters for the quantitation of o-diphenolase activity .

Mecanismo De Acción

Target of Action

3-(3,5-Dihydroxyphenyl)propanoic acid, also known as DHPPA, is a metabolite of alkylresorcinols . Alkylresorcinols are phenolic lipids found in high amounts in whole-grain wheat and rye . Therefore, DHPPA can be considered as a biomarker of whole grain wheat and rye intake .

Mode of Action

It’s known that dhppa is a metabolite of alkylresorcinols, which are absorbed in the human body and then metabolized into dhppa .

Biochemical Pathways

DHPPA is involved in the metabolism of alkylresorcinols, which are phenolic lipids found in whole grain wheat and rye . Alkylresorcinols are absorbed in the human body and then metabolized into DHPPA . This process is part of the larger biochemical pathway of phenolic lipid metabolism.

Pharmacokinetics

The pharmacokinetics of DHPPA have been studied in humans. It has been found that DHPPA can be quantified in urine and plasma . A study found that approximately 43% of ingested alkylresorcinols, from which DHPPA is derived, were recovered in urine within 25 hours . This suggests that DHPPA has good bioavailability.

Result of Action

For example, whole grain intake, which leads to alkylresorcinol and subsequently DHPPA production, has been associated with a decreased risk of metabolic syndrome .

Direcciones Futuras

Propiedades

IUPAC Name |

3-(3,5-dihydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c10-7-3-6(1-2-9(12)13)4-8(11)5-7/h3-5,10-11H,1-2H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITPFIKQWNDGDLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1O)O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90181110 | |

| Record name | 3,5-Dihydroxyphenylpropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90181110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

26539-01-5 | |

| Record name | 3-(3,5-Dihydroxyphenyl)-1-propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26539-01-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dihydroxyphenylpropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026539015 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dihydroxyphenylpropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90181110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Dihydroxyhydrocinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-DIHYDROXYPHENYLPROPIONOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7YU8R3VQ5R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,5-Dihydroxyphenylpropionic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0125533 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

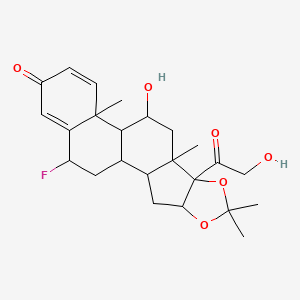

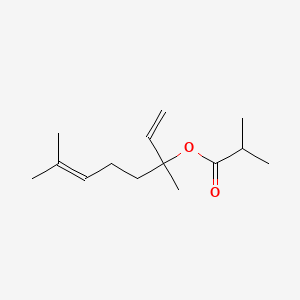

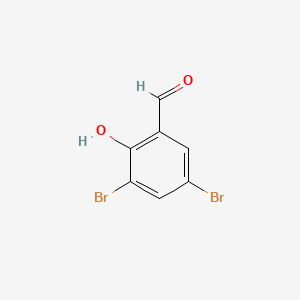

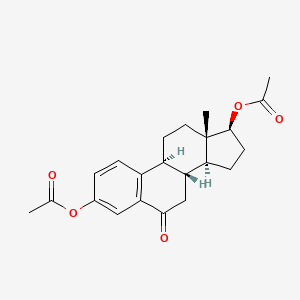

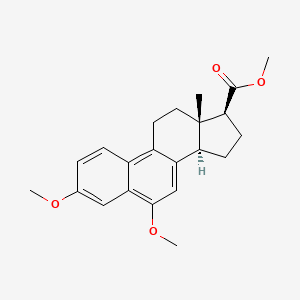

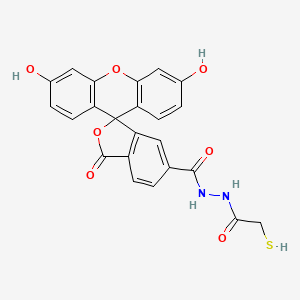

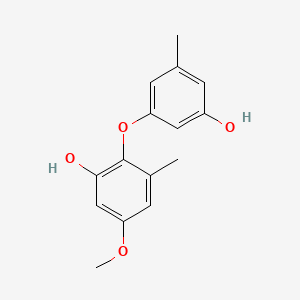

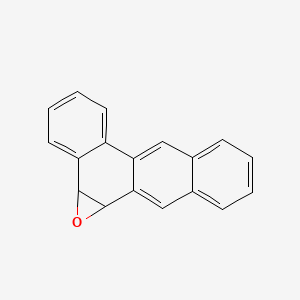

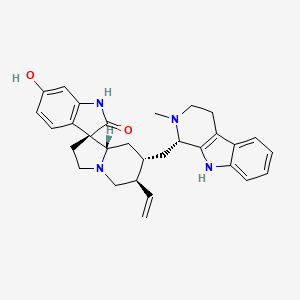

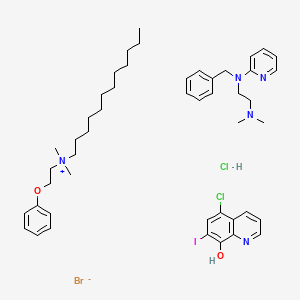

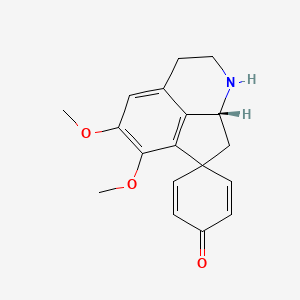

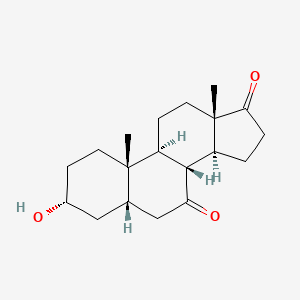

Feasible Synthetic Routes

Q & A

Q1: What is 3-(3,5-Dihydroxyphenyl)propanoic acid (DHPPA) and where is it found?

A1: 3-(3,5-Dihydroxyphenyl)propanoic acid (DHPPA) is a phenolic acid primarily found as a metabolite of alkylresorcinols (ARs). ARs themselves are lipids present in the bran of whole-grain wheat and rye. [, ]

Q2: How does DHPPA relate to whole-grain intake?

A2: DHPPA, along with 3,5-dihydroxybenzoic acid (DHBA), is considered a potential biomarker for whole-grain wheat and rye intake. These compounds are not present in refined grains and their levels in urine correlate with the amount of whole grains consumed. [, , , ]

Q3: How reliable are DHPPA and other AR metabolites as biomarkers for whole-grain intake?

A3: Research suggests that while urinary DHPPA and other AR metabolites show promise as biomarkers, several factors can influence their levels besides whole-grain consumption. These include age, sex, BMI, vitamin C intake, and individual variations in metabolism. [, , ]

Q4: How is DHPPA metabolized and excreted?

A4: Studies in rats suggest that DHPPA, like other AR metabolites, is eliminated primarily through urine. The elimination half-life increases with the length of the side chain of the parent AR molecule. Interestingly, DHPPA formation from ARs seems to be slower than its elimination, implying that the rate of metabolism, not excretion, primarily governs its plasma concentration. [] Human studies indicate a potential role for enterohepatic circulation in DHPPA metabolism, meaning it gets reabsorbed after being secreted in bile. []

Q5: Are there any advantages to measuring intact alkylresorcinols over their metabolites like DHPPA as biomarkers?

A5: Research indicates that measuring intact alkylresorcinols in plasma might be a more accurate method for assessing whole-grain intake. This is because, unlike DHPPA and DHBA, the levels of intact alkylresorcinols seem less affected by factors other than alkylresorcinol intake. []

Q6: Have there been any human studies investigating DHPPA?

A6: Yes, several human studies have been conducted. For instance, a study involving healthy adults investigated the pharmacokinetics of DHPPA and other AR metabolites after consuming whole-grain wheat bread. [] Another study explored DHPPA as a potential biomarker of compliance in a whole-grain intervention trial. []

Q7: What is the role of the gut microbiome in the relationship between DHPPA and cardiovascular health?

A7: A study on women from the TwinsUK cohort found a negative association between DHPPA and atherosclerotic cardiovascular disease (ASCVD) risk. Interestingly, the gut microbiome, particularly the genus 5-7N15, was found to partially mediate this association, suggesting a potential role for the gut microbiome in mediating the cardiovascular benefits of DHPPA and potentially other phenolic acids. []

Q8: Are there any newly discovered AR metabolites that could be useful alongside DHPPA?

A8: Yes, research has identified novel AR metabolites like 5-(3,5-dihydroxyphenyl)pentanoic acid (DHPPTA) and 2-(3,5-dihydroxybenzamido)acetic acid (DHBA glycine) in both mice and humans. These compounds, alongside DHPPA and DHBA, may improve the accuracy of assessing whole-grain intake in future studies. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.